molecular formula C16H13ClN2O2 B593073 Temazepam-D5 CAS No. 136765-51-0

Temazepam-D5

Cat. No.: B593073
CAS No.: 136765-51-0
M. Wt: 305.77 g/mol
InChI Key: SEQDDYPDSLOBDC-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temazepam-d5: is an organic compound with the chemical formula C₁₆H₁₃ClN₂O₂. It belongs to the class of short-acting benzodiazepines and is clinically used to treat sleep disorders. Notably, it falls under the category of controlled psychotropic substances .

Preparation Methods

Synthetic Routes:: The synthesis of Temazepam-d5 involves several steps. While I don’t have access to proprietary industrial methods, I can describe the general synthetic route:

    Starting Material: The precursor for this compound is temazepam (C₁₆H₁₃ClN₂O₂), a related compound.

    Deuterium Labeling: Deuterium atoms (heavy hydrogen isotopes) are introduced at specific positions in the temazepam molecule to create this compound.

    Purification: The labeled compound is purified to obtain high-purity this compound.

Industrial Production:: Industrial-scale production methods are proprietary, but pharmaceutical companies typically employ efficient and cost-effective processes to synthesize this compound.

Chemical Reactions Analysis

Reactions:: Temazepam-d5 can undergo various chemical reactions, including:

    Oxidation: Oxidative processes can modify the compound.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituting specific atoms or groups can occur.

Common Reagents and Conditions::

    Oxidation: Reagents like peroxides or metal catalysts (e.g., OsO₄) are used under specific conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride) facilitate reduction.

    Substitution: Halogens (e.g., Cl₂, Br₂) or other nucleophiles participate in substitution reactions.

Major Products:: The specific products formed depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dehydrogenated forms.

Scientific Research Applications

Temazepam-d5 finds applications across various fields:

    Chemistry: Used as an internal standard in quantitative analyses.

    Biology: Studied in pharmacokinetics and metabolism research.

    Medicine: Clinical toxicology, urine drug testing, and pain prescription monitoring.

    Industry: Quality control in pharmaceutical manufacturing.

Mechanism of Action

Temazepam-d5, like its parent compound temazepam, acts as a short-acting sedative-hypnotic. It binds to GABA-A receptors, enhancing inhibitory neurotransmission. The rapid metabolism of this compound reduces daytime sedation compared to temazepam.

Comparison with Similar Compounds

Temazepam-d5’s uniqueness lies in its stable isotope labeling. Similar compounds include temazepam itself (without deuterium labeling) and other benzodiazepines used for similar purposes.

Biological Activity

Temazepam-D5 is a deuterated form of temazepam, a benzodiazepine commonly used for the treatment of insomnia. The deuteration enhances the compound's stability and can improve analytical detection methods. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolism, and implications in clinical settings.

Biological Activity

Mechanism of Action

Temazepam exerts its effects primarily through modulation of the GABAA_A receptor, enhancing the inhibitory action of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to increased sedation and anxiolytic effects, making it effective for short-term management of insomnia. The deuterated form, this compound, is expected to exhibit similar pharmacological properties due to its structural similarity.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. Key pharmacokinetic parameters include:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Highly lipophilic, leading to quick distribution in body tissues.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C19) into active metabolites such as oxazepam and temazepam glucuronide.
  • Excretion : Excreted mainly as glucuronide conjugates in urine.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Cmax_{max} (ng/mL)301.07 ± 176.90
Tmax_{max} (h)1.93 ± 2.91
Half-life (h)10-20
Clearance (L/h)65.77 ± 25.42

Case Study 1: Detection in Biological Samples

A study investigated the detection of benzodiazepines, including this compound, in various biological matrices to assess their stability and detectability over time. The study revealed that temazepam could be detected in spiked drinks over a period of up to 25 days under controlled conditions. This has significant implications for forensic toxicology, particularly in drug-facilitated sexual assault cases where timely detection is crucial.

Case Study 2: Urinary Metabolite Distribution

In a chronic pain population study, researchers analyzed urinary metabolites of diazepam and its derivatives, including temazepam. Results indicated that temazepam was one of the primary metabolites detected alongside oxazepam. The distribution ratios were influenced by co-administration with other medications affecting CYP enzymes.

Table 2: Urinary Metabolite Distribution

MetaboliteGeometric Mean Fraction
Nordiazepam0.16
Temazepam0.34
Oxazepam0.47

Research Findings

Recent studies have focused on the analytical methods for detecting this compound in various samples. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed techniques that enhance the sensitivity and specificity of detecting this compound.

Analytical Method Development

A novel RP-HPLC method was developed for quantifying this compound with optimized parameters that improve accuracy in clinical and forensic settings.

Table 3: HPLC Method Parameters

ParameterValue
Column TypeC18
Mobile PhaseAcetonitrile: Water (70:30)
Flow Rate1 mL/min
Detection Wavelength254 nm

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for quantifying Temazepam-D5 in complex biological matrices, and what validation parameters are critical for method reliability?

  • Answer : Ultra-high-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is the gold standard, leveraging this compound's isotopic stability as an internal standard. Key validation parameters include limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery %), precision (intra-/inter-day CV%), and matrix effect evaluation. These ensure compliance with ICH guidelines for bioanalytical method validation .

Q. How does the use of this compound as an internal standard improve quantitative accuracy in pharmacokinetic studies?

  • Answer : this compound corrects for ion suppression/enhancement and extraction variability via isotope dilution mass spectrometry. Its structural similarity to the analyte ensures co-elution and matched ionization efficiency, reducing systematic errors in drug concentration calculations .

Q. What sample preparation techniques optimize the recovery of this compound from lipid-rich tissues while preserving deuterium integrity?

  • Answer : Solid-phase extraction (SPE) with hydrophobic cartridges (e.g., C18) or protein precipitation with acetonitrile effectively isolates this compound. Low-temperature evaporation and pH-controlled environments minimize deuterium loss during processing .

Advanced Research Questions

Q. How can the FINER criteria be applied to formulate research questions on this compound stability under varying storage conditions?

  • Answer :

  • Feasible : Assess stability via accelerated degradation studies using controlled temperature/humidity chambers.
  • Interesting : Explore implications for long-term biobanking of clinical samples.
  • Novel : Investigate degradation pathways unique to deuterated compounds.
  • Ethical : Ensure compliance with human tissue storage regulations.
  • Relevant : Address reproducibility concerns in multi-center trials .

Q. What experimental parameters must be optimized in UPLC-MS/MS methods to minimize matrix effects when analyzing this compound in exhaled breath condensate?

  • Answer : Optimize mobile phase composition (e.g., ammonium formate buffer), column temperature, and ionization source settings (e.g., ESI voltage). Use matrix-matched calibration curves and post-column infusion to identify and mitigate ion suppression zones .

Q. What statistical approaches are essential for interpreting inter-batch variability in longitudinal studies using this compound?

  • Answer : Mixed-effects models or ANOVA with Tukey’s post-hoc test account for batch-to-batch variability. Coefficient of variation (CV%) thresholds (e.g., <15%) ensure data consistency. Robustness testing via Youden’s factorial design identifies critical method parameters .

Q. How can researchers resolve contradictory findings in inter-laboratory studies quantifying this compound?

  • Answer : Implement harmonized protocols for instrument calibration (e.g., daily tuning with reference standards) and cross-validate results using blinded replicate samples. Discrepancies should trigger re-evaluation of extraction efficiency and ionization conditions .

Q. What ethical considerations are critical when using this compound as an analytical tracer in vulnerable populations?

  • Answer : Secure informed consent with explicit disclosure of tracer use. Obtain IRB approval for deuterated compound safety in pediatric or immunocompromised cohorts. Anonymize data to protect participant identities .

Q. What data management strategies ensure traceability in large-scale studies employing this compound across multiple batches?

  • Answer : Use laboratory information management systems (LIMS) to track batch-specific metadata (e.g., storage conditions, analyst ID). Implement blockchain-based audit trails for raw data integrity and version control .

Q. How does deuterium labeling in this compound influence its pharmacokinetic profile compared to non-deuterated analogs?

  • Answer : Deuterium kinetic isotope effects (DKIE) may alter metabolic rates via C-D bond stabilization. Comparative studies using LC-HRMS can quantify differences in hepatic clearance and half-life, informing tracer selection for in vivo studies .

Q. Methodological Tables

Parameter Optimal Range for this compound Analysis Validation Criteria
Column Temperature40–45°CRetention time stability ±2%
ESI Voltage3.0–3.5 kVSignal-to-noise ratio >10:1
LOQ0.1–1.0 ng/mLCV% <15%, accuracy 85–115%
Matrix Effect85–115%Post-column infusion monitoring

Q. Key Considerations for Advanced Studies

  • Contradiction Analysis : Use Bland-Altman plots to compare inter-laboratory results, highlighting systematic biases .
  • Reproducibility : Predefine acceptance criteria for deuterium retention (e.g., >95% isotopic purity) using NMR or HRMS .
  • Theoretical Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to design clinical tracer studies .

Properties

IUPAC Name

7-chloro-3-hydroxy-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQDDYPDSLOBDC-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)C)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016153
Record name Temazepam-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-51-0
Record name Temazepam, (phenyl d5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136765510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temazepam-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136765-51-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEMAZEPAM, (PHENYL D5)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K28RMB8E9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

When the above procedure is carried out and in place of 205 g. of O-acetyl temazepam there is used a corresponding quantity of 3-benzoyl-5-(o-chlorophenyl)-1,3-dihydro-1-methyl-8-trifluoromethyl-2H-1,4-benzodiazepine-2-one or 1,3-dihydro-1-methyl-7-nitro-3-phenacetyl-5-(p-trifluoromethylphenyl)-2H-1,4-benzodiazepine-2-one, there is obtained the corresponding 5-(o-chlorophenyl)-7-trifluoromethyl and 5-(p-trifluoromethylphenyl)-7-nitro analog of temazepam, respectively, in high yield and purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-benzoyl-5-(o-chlorophenyl)-1,3-dihydro-1-methyl-8-trifluoromethyl-2H-1,4-benzodiazepine-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,3-dihydro-1-methyl-7-nitro-3-phenacetyl-5-(p-trifluoromethylphenyl)-2H-1,4-benzodiazepine-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5-(o-chlorophenyl)-7-trifluoromethyl
Name
temazepam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.